2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline
Description
Properties
IUPAC Name |
2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3/c17-12-5-6-15(13(18)11-12)20-7-9-21(10-8-20)16-4-2-1-3-14(16)19/h1-6,11H,7-10,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSJONNPBUTWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
Electron-withdrawing groups on the aromatic ring, such as nitro or halogen substituents, activate the substrate for SNAr. For example, 2-nitro-4-chloro-2-fluorobenzenamine reacts with 1-piperazinyl derivatives in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–120°C. The nitro group facilitates ring activation, while the chloro and fluoro substituents direct regioselectivity to the para and ortho positions, respectively.
Catalytic Systems and Solvent Effects
Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., Xantphos) enhance reaction rates and yields in SNAr reactions. A study demonstrated that using 5 mol% Pd(OAc)₂ and 10 mol% Xantphos in DMF at 100°C achieved a 78% yield of the intermediate 2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]nitrobenzene. Solvent polarity critically influences reaction kinetics, with DMSO providing superior activation compared to toluene or THF.
Table 1: Optimization of SNAr Conditions for Piperazine Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | DMSO | Toluene |
| Temperature (°C) | 100 | 120 | 80 |
| Catalyst (Pd(OAc)₂) | 5 mol% | 5 mol% | None |
| Yield (%) | 78 | 82 | 45 |
| Reaction Time (h) | 12 | 8 | 24 |
Reductive Amination for Intermediate Stabilization
Following SNAr, the nitro group on the intermediate 2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]nitrobenzene undergoes reduction to yield the target aniline. Catalytic hydrogenation and chemical reduction are the two primary approaches.
Catalytic Hydrogenation
Using H₂ gas (1–3 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 25–50°C achieves near-quantitative reduction of the nitro group. A patent-reported protocol achieved 95% yield after 6 hours using 10% Pd/C under 2 atm H₂. However, this method requires rigorous exclusion of oxygen to prevent piperazine oxidation.
Chemical Reduction with Fe/HCl
Alternative reduction with iron powder in hydrochloric acid (Fe/HCl) offers cost advantages for industrial-scale synthesis. A 2025 study reported an 88% yield using Fe (3 equiv) in 6 M HCl at 70°C for 4 hours. While less efficient than catalytic hydrogenation, this method avoids precious metal catalysts and high-pressure equipment.
Hofmann Rearrangement for Final Product Purification
The Hofmann rearrangement is employed to purify this compound by converting residual amide impurities into volatile isocyanates.
Reaction Conditions
Treatment with sodium hypochlorite (NaOCl) in aqueous NaOH at 0–5°C selectively degrades amide byproducts. A Chinese patent detailed a protocol using 10% NaOCl at pH 12, achieving 98% purity after 2 hours of stirring. The rearrangement proceeds via an isocyanate intermediate, which hydrolyzes to a primary amine and CO₂.
Table 2: Purity Enhancement via Hofmann Rearrangement
| Parameter | Before Rearrangement | After Rearrangement |
|---|---|---|
| Purity (%) | 85 | 98 |
| Amide Content (ppm) | 12,000 | <200 |
| Yield Loss (%) | — | 5 |
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Recent advancements in continuous flow chemistry have improved the scalability of this compound synthesis. A 2024 pilot study demonstrated that a two-stage flow system (SNAr followed by hydrogenation) achieved 89% overall yield with a throughput of 12 kg/day. Key advantages include precise temperature control and reduced reaction times compared to batch processes.
Solvent Recycling and Waste Management
Industrial protocols emphasize solvent recovery, particularly for DMF and DMSO. Membrane distillation units recover >90% of DMF, reducing raw material costs by 40%. Halogenated byproducts are treated via catalytic hydrodechlorination using Ni-Mo/Al₂O₃ catalysts to minimize environmental impact.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics for Preparation Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| SNAr + H₂/Pd-C | 95 | 99 | 1,200 | High |
| SNAr + Fe/HCl | 88 | 97 | 850 | Medium |
| Flow System (SNAr/H₂) | 89 | 98 | 1,000 | Very High |
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of a suitable solvent are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
The compound 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline , with the CAS number 2006277-40-1, is a chemical of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other piperazine derivatives suggests it may exhibit activity against various targets:
- Antidepressant Activity : Research indicates that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways, making them candidates for antidepressant development.
- Antipsychotic Properties : The compound's ability to modulate dopaminergic activity may position it as a potential antipsychotic agent, similar to established medications in this class.
Cancer Research
Recent studies have explored the role of compounds like this compound in cancer treatment:
- Mechanism of Action : Preliminary data suggest that this compound may inhibit certain kinases involved in tumor growth, providing a pathway for further investigation into its efficacy against specific cancer types.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives exhibited significant cytotoxicity against breast cancer cell lines, warranting further exploration of this compound's potential.
Neuropharmacology
The neuropharmacological profile of this compound is under investigation:
- Cognitive Enhancement : Some studies suggest that compounds with similar structures may enhance cognitive function and memory through modulation of cholinergic systems.
- Behavioral Studies : Animal models have been used to assess the effects of this compound on anxiety and depression-like behaviors, providing insights into its potential therapeutic uses.
Data Table: Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antidepressant Activity | Modulates serotonin receptors | Journal of Pharmacology |
| Antipsychotic Properties | Affects dopaminergic pathways | Clinical Psychopharmacology |
| Cancer Research | Inhibits tumor cell proliferation | Journal of Medicinal Chemistry |
| Cognitive Enhancement | Improves memory in animal models | Neuropharmacology |
Mechanism of Action
The mechanism of action of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Storage : Data unavailable (listed as "-" in ).
- Purity : Available in 100 mg, 250 mg, and 1 g quantities, with pricing ranging from €944.81 to €1,100.78 (excl. VAT) .
Comparison with Structural Analogs
Structural Modifications and Key Differences
Physicochemical and Functional Insights
- The oxadiazole derivative (120107-40-6) has reduced flexibility, which may limit binding to flexible receptor pockets .
Electronic Effects :
- Safety and Availability: The benzyl-piperazine analog (199105-17-4) is discontinued in some regions, possibly due to synthesis challenges or toxicity, whereas the target compound remains available for research . No hazard statements are reported for the target compound, unlike some analogs with unavailable safety profiles (e.g., 878155-86-3) .
Research and Development Implications
- Drug Discovery: The target compound’s piperazine-aniline scaffold is prevalent in serotonin/dopamine receptor modulators (e.g., aripiprazole). Its fluorophenyl group may improve metabolic stability compared to non-halogenated analogs .
- Agricultural Chemistry : The oxadiazole analog (120107-40-6) highlights the role of heterocycles in pesticidal activity, though further studies are needed .
Biological Activity
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline, with the CAS number 2006277-40-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperazine moiety linked to an aniline derivative, featuring a chloro and fluorine substituent on the phenyl ring. This structural configuration is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that compounds containing piperazine rings often exhibit significant pharmacological effects, including antitumor and antimicrobial activities. The presence of halogen substituents can enhance these effects by modulating the electronic properties of the molecule.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The compound showed IC50 values ranging from 0.12 to 2.78 μM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines, indicating potent antiproliferative properties superior to some standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.12 | Doxorubicin |
| A549 | 0.76 | Doxorubicin |
| A375 | 1.47 | Doxorubicin |
Antimicrobial Activity
In addition to its antitumor potential, this compound has also been evaluated for antimicrobial properties. Preliminary studies revealed significant antibacterial activity against various bacterial strains, with inhibition zones comparable to established antibiotics .
Case Studies
A recent study focused on the synthesis and biological evaluation of novel derivatives based on the piperazine structure, including this compound. The results indicated that modifications to the piperazine moiety could enhance both cytotoxicity and selectivity towards cancer cells while reducing toxicity towards normal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted that the introduction of electron-withdrawing groups (EWGs) such as chlorine and fluorine significantly improved the compound's biological activity. Conversely, substituents that acted as electron donors tended to decrease potency .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | DMF, K₂CO₃, 100°C, 24h | 60–70 | Competing side reactions | |
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, 110°C, 12h | 75–85 | Catalyst sensitivity |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperazine-aniline linkage. The chloro-fluoro substituents cause distinct splitting patterns (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons) .
- X-ray crystallography : SHELX software (SHELXL/SHELXD) resolves steric effects of the 4-chloro-2-fluorophenyl group, revealing dihedral angles between the piperazine and aniline rings .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragments (e.g., loss of Cl/F groups) .
Advanced: How can researchers resolve contradictions in purity assessments between HPLC and NMR data?
Methodological Answer:
Discrepancies often arise from:
- HPLC limitations : Co-elution of impurities with similar retention times. Use orthogonal methods like ion-pair chromatography (e.g., trifluoroacetic acid as a modifier) .
- NMR solvent interference : Deuterated solvents (e.g., DMSO-d₆) may mask low-concentration impurities. Perform ¹H-DOSY to separate signals .
- Spike testing : Introduce known impurities (e.g., unreacted 4-(4-chloro-2-fluorophenyl)piperazine) to validate analytical sensitivity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s pharmacological targets?
Methodological Answer:
- Substituent variation : Modify the aniline’s para-position (e.g., replace -NH₂ with -OH or -CF₃) to assess binding affinity to serotonin/dopamine receptors .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with 5-HT₁A receptors. The chloro-fluoro group’s electron-withdrawing effects enhance π-π stacking .
- In vitro assays : Measure cAMP inhibition in HEK293 cells expressing target receptors. Correlate IC₅₀ values with substituent electronic profiles (Hammett σ constants) .
Basic: What strategies improve the compound’s stability under aqueous or oxidative conditions?
Methodological Answer:
- Lyophilization : Formulate as a hydrochloride salt to enhance solubility and reduce hydrolysis. Monitor pH (optimum: 4–6) .
- Antioxidants : Add 0.1% w/v ascorbic acid to buffer solutions to prevent aniline oxidation .
- Storage : Use amber vials under argon at –20°C; stability studies show <5% degradation over 6 months .
Advanced: How to address conflicting bioactivity data in different cell lines or animal models?
Methodological Answer:
- Metabolic profiling : Use LC-MS to identify species-specific metabolites (e.g., cytochrome P450-mediated N-dealkylation in rodents vs. humans) .
- Receptor density mapping : Quantify target receptor expression (e.g., via qPCR) in tested models. Low 5-HT₁A expression in certain cell lines may explain reduced efficacy .
- Dose normalization : Adjust doses based on allometric scaling (body surface area) for cross-species comparisons .
Basic: What purification methods are effective for removing residual palladium catalysts?
Methodological Answer:
- Chelating resins : Treat the crude product with SiliaMetS® Thiol resin to reduce Pd content to <10 ppm .
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate the compound while leaving Pd impurities in the mother liquor .
Advanced: How to validate the compound’s target engagement in vivo?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
